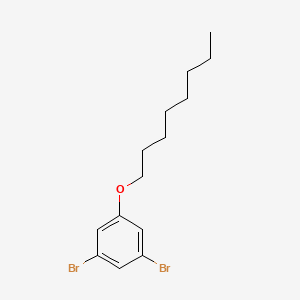

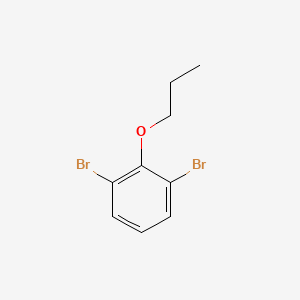

1,3-Dibromo-2-propoxybenzene

Descripción general

Descripción

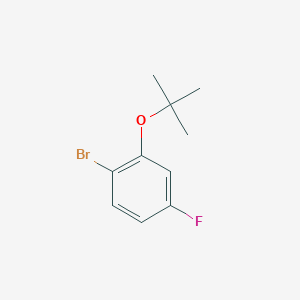

1,3-Dibromo-2-propoxybenzene is a chemical compound with the molecular formula C9H10Br2O . It has a molecular weight of 293.98 .

Synthesis Analysis

The synthesis of dibromo compounds like 1,3-Dibromo-2-propoxybenzene often involves the use of brominating reagents. For instance, the combination of DMSO and oxalyl bromide has been reported as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . Another method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source for the direct 1,2-dibromination of alkenes .Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Organic Transformations

1,3-Dibromo-2-propoxybenzene plays a significant role as a precursor in various organic transformations. For instance, it can be utilized in the synthesis of different derivatives through processes such as regioselective bromination, ortho-metalation, and halogen/metal permutations. These derivatives are crucial in creating intermediate compounds like 1,2-dibromo-3-iodobenzene, 1,2-dibromo-4-iodobenzene, and 2,3-di-bromo-1,4-diiodobenzene, which are fundamental in further chemical syntheses (Diemer, Leroux, & Colobert, 2011).

Catalysis and Solvent-Free Reactions

This compound is also a valuable catalyst in various chemical reactions. Notably, it assists in the mild bromination of unreactive aromatic compounds under solvent-free conditions, leading to good yields. This highlights its potential in developing more efficient and environmentally friendly chemical processes (Ghorbani‐Vaghei, Shahbazi, & Veisi, 2012).

Polymer Science

In polymer science, 1,3-Dibromo-2-propoxybenzene is used as an initiator in Atom Transfer Radical Polymerization (ATRP) of styrene. This process results in macromonomers with central benzene rings, which are then used in combination with other compounds for Suzuki coupling, leading to the creation of novel polymers with high solubility in organic solvents (Cianga & Yagcı, 2001).

Crystallography and Material Science

Additionally, this compound is significant in crystallography and material science. Studies have been conducted to understand the melting point differences among its isomers and the structural implications, contributing to our understanding of molecular symmetry and halogen bonding in crystalline materials (Dziubek & Katrusiak, 2014).

Synthesis of High Molecular Weight Compounds

The compound is involved in synthesizing high molecular weight amphiphilic polyphenylenes through Suzuki polycondensation (SPC), demonstrating its utility in creating complex chemical structures with specific physical properties (Kandre, Kutzner, Schlaad, & Schlüter, 2005).

Safety and Hazards

1,3-Dibromo-2-propoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

Brominated compounds like this often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

Brominated compounds are known to interact with their targets through covalent bonding, hydrogen bonding, and van der waals interactions . These interactions can lead to changes in the target’s structure and function.

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form covalent bonds with biological macromolecules .

Pharmacokinetics

Brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .

Result of Action

Brominated compounds can potentially cause changes in cellular function due to their reactivity and ability to interact with various biological macromolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-propoxybenzene. For instance, the presence of other molecules, pH, temperature, and solvent can affect the compound’s reactivity and interactions with its targets .

Propiedades

IUPAC Name |

1,3-dibromo-2-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJRCYSIJYOINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-2-propoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

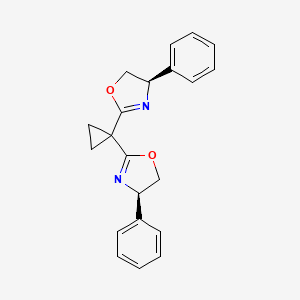

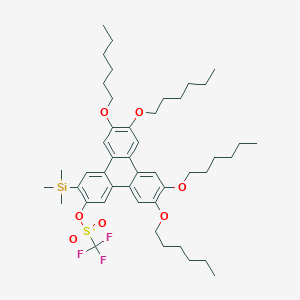

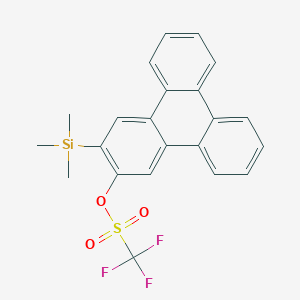

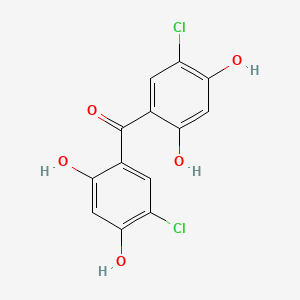

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)